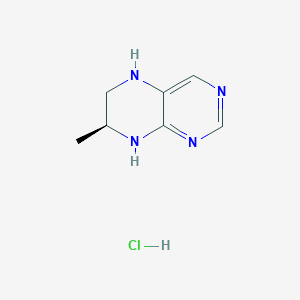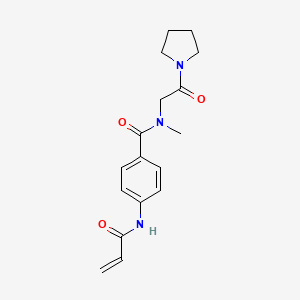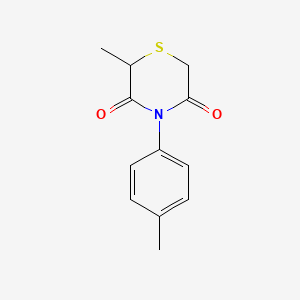
2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione is a chemical compound that belongs to the class of thiomorpholine derivatives. It is commonly known as TMTD or thiram and is widely used as a fungicide in agriculture. In addition to its use as a fungicide, TMTD has also been found to possess several other properties, which have led to its application in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
Radioprotective Capabilities
The research by Teicher et al. (1990) explored various 1,2-dithiol-3-thione and dithioester compounds, including derivatives similar to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione, for their radioprotective capabilities. They found that some compounds demonstrated effective radioprotection factors in vitro.
DNA Binding and Anticancer Activity
A study by Brodie et al. (2004) investigated platinum(II) complexes with methylated derivatives of phenanthroline, which includes structural similarities to the chemical . They assessed the relationship between molecular structure and biological activity, including DNA binding and anticancer properties.
Antimicrobial Activity
Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives, akin to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione. They explored its potential as a bioactive molecule with antimicrobial activity.
Antioxidant Properties
The study by Drapak et al. (2019) involved QSAR analysis of derivatives structurally related to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione to assess their potential as antioxidants. The research provided insights into the molecular structure and antioxidant activities of these compounds.
Synthesis and Application in Liquid Crystalline Materials
Ziessel, Camerel, and Donnio (2009) in their research Ziessel et al. (2009) discussed the synthesis and use of 4-methyl-3,5-diacylaminophenyl platforms with chelating fragments and fluorescent dyes, which are structurally related to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione, in creating phosphorescent metallomesogens.
Wirkmechanismus
Target of Action
Compounds with similar structures have been shown to exhibit antimicrobial and anti-inflammatory activities . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
For instance, COX inhibitors prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
Compounds with similar structures have been found to impact the cyclooxygenase pathway . By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that this compound might exhibit antimicrobial and anti-inflammatory effects . These effects could be due to the inhibition of key enzymes involved in these processes .
Eigenschaften
IUPAC Name |
2-methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-3-5-10(6-4-8)13-11(14)7-16-9(2)12(13)15/h3-6,9H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVJXTVCBHTWEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2404062.png)
![(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2404064.png)
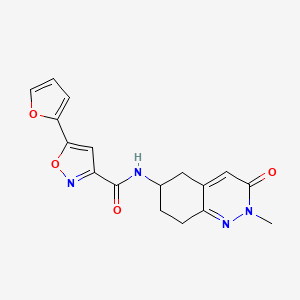

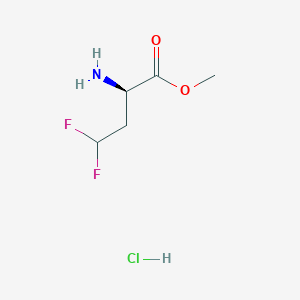
![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)
![(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide](/img/structure/B2404074.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)
